[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol
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Overview
Description
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol: is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been reported to exhibit diverse types of biological and pharmaceutical activities . For instance, they have been known to inhibit protein kinases , which play a crucial role in cell signaling and are often targets for cancer treatment .
Mode of Action
It’s worth noting that similar pyrimidine derivatives have been shown to interact with their targets, such as protein kinases, leading to changes in cell signaling pathways .
Biochemical Pathways
Similar compounds have been shown to affect the protein kinase pathways . These pathways play a crucial role in cell signaling and can influence various cellular processes, including cell growth and division.
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells .
Result of Action
Similar compounds have been shown to exhibit anti-fibrotic activities . They effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that the planarity of similar compounds, such as pyrido[3,4-g]quinazoline, was found to be essential for maintaining their protein kinase inhibitory potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Pyridin-2-yl)pyrimidin-4-yl]methanol typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the pyrimidine ring. This is followed by the reduction of the resulting intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its high purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine or pyrimidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyrimidine
- 4-(Pyridin-2-yl)pyrimidine
- 2-(Pyridin-4-yl)pyrimidine
Uniqueness
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets, enhancing its potential as a therapeutic agent .
Biological Activity
[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases and enzymes. Similar pyrimidine derivatives have been shown to inhibit specific protein kinases, leading to alterations in cell signaling pathways and subsequent biological effects such as anti-fibrotic and antimicrobial activities .
Target Interactions
- Protein Kinases : Compounds in this class often exhibit inhibitory effects on protein kinases, which are crucial for regulating cell proliferation and survival.
- Enzymatic Inhibition : The compound has been investigated for its potential to inhibit various enzymes, contributing to its therapeutic efficacy against diseases like cancer and infections .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Research indicates that similar compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression .
- Antimicrobial Properties : Studies have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive organisms. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25–1 μg/mL .
- Antiviral Effects : The compound has shown potential antiviral activity, particularly against influenza viruses, demonstrating a direct effect on viral replication .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Notable Research Outcomes
- A study highlighted the synthesis and evaluation of novel derivatives that exhibited enhanced potency against various cancer cell lines, supporting the compound's potential as an anticancer agent .
- Another investigation into pyrimidine derivatives revealed promising results for their use in treating infections, with several compounds showing significant antibacterial activity against resistant strains .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics due to their lipophilicity, allowing them to penetrate cellular membranes effectively. The oral bioavailability of certain derivatives was reported at approximately 31.8%, suggesting a viable route for therapeutic administration .
Properties
IUPAC Name |
(2-pyridin-2-ylpyrimidin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-7-8-4-6-12-10(13-8)9-3-1-2-5-11-9/h1-6,14H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQZZBPVCGEXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.